molecular formula C17H15ClN2O3 B5699415 (2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide

Cat. No.: B5699415
M. Wt: 330.8 g/mol
InChI Key: HHUOBCUDCMYSQQ-VQHVLOKHSA-N
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Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzaldehyde and 2,3-dimethylaniline.

    Condensation Reaction: The aldehyde and aniline undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents.

Major Products Formed

    Oxidation: Amines, oxides.

    Reduction: Reduced enamides.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the nitro and chloro groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential

Industry

In industry, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide: Lacks the nitro group, which may result in different chemical and biological properties.

    (2E)-3-(4-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide: Lacks the chloro group, which may affect its reactivity and interactions.

    (2E)-3-(4-chloro-3-nitrophenyl)-N-phenylprop-2-enamide: Lacks the dimethyl groups, which may influence its steric and electronic properties.

Uniqueness

The presence of both chloro and nitro groups in (2E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide makes it unique compared to similar compounds

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2,3-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-11-4-3-5-15(12(11)2)19-17(21)9-7-13-6-8-14(18)16(10-13)20(22)23/h3-10H,1-2H3,(H,19,21)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUOBCUDCMYSQQ-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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